![molecular formula C8H15NO2 B15307930 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclohexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through several methods. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition, allowing for the derivatization of bicyclo[2.1.1]hexane modules .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed reactions mentioned above. These methods are advantageous due to their efficiency and the ability to produce a broad array of substrates.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cyclopentenes, and various oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its potential as a scaffold for drug design makes it a valuable tool for developing new therapeutics .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol include other bicyclic structures such as bicyclo[2.2.1]heptanes and bicyclo[1.1.1]pentanes . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart is its specific functional groups and the presence of the azabicyclohexane core.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7-2-8(3-7,5-10)9-4-7/h9-10H,2-6H2,1H3 |
Clé InChI |
ILAOFKISCWPGBW-UHFFFAOYSA-N |
SMILES canonique |
COCC12CC(C1)(NC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


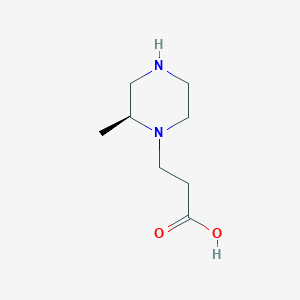
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
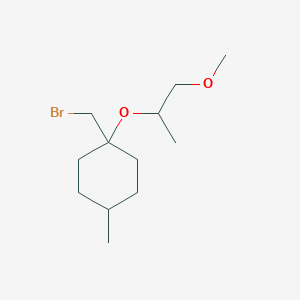
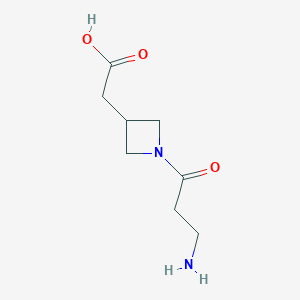
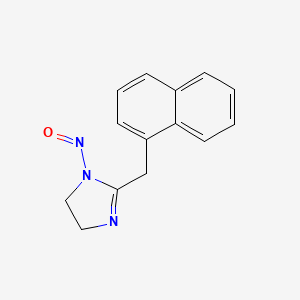
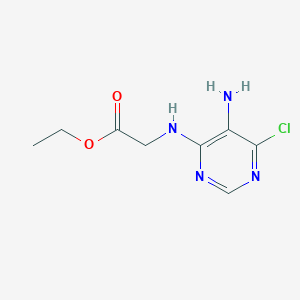
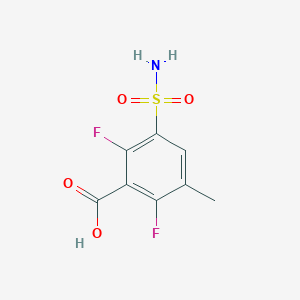
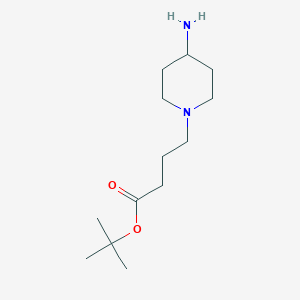
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)

![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
